molecular formula C9H12OS B3394596 4-Methyl-2-[(methylthio)methyl]phenol CAS No. 4526-38-9

4-Methyl-2-[(methylthio)methyl]phenol

Cat. No.: B3394596
CAS No.: 4526-38-9
M. Wt: 168.26 g/mol
InChI Key: AHHVLSOMJJHBNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-2-[(methylthio)methyl]phenol is an organic compound with the molecular formula C9H12OS It is characterized by a phenolic structure with a methyl group and a methylthio group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2-[(methylthio)methyl]phenol typically involves the alkylation of 4-methylphenol (p-cresol) with methylthiomethyl chloride. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the methylthio group to a methyl group.

    Substitution: The phenolic hydroxyl group can participate in various substitution reactions, such as esterification and etherification.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Acid chlorides and alkyl halides are typical reagents for substitution reactions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: 4-Methyl-2-methylphenol.

    Substitution: Various esters and ethers of this compound.

Scientific Research Applications

4-Methyl-2-[(methylthio)methyl]phenol has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of agrochemicals, pharmaceuticals, and dyes.

Mechanism of Action

The mechanism of action of 4-Methyl-2-[(methylthio)methyl]phenol involves its interaction with various molecular targets. The phenolic hydroxyl group can form hydrogen bonds with biological macromolecules, while the methylthio group can participate in redox reactions. These interactions can modulate enzyme activities and cellular pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

    4-Methylphenol (p-Cresol): Lacks the methylthio group, making it less reactive in certain chemical reactions.

    2-Methyl-4-[(methylthio)methyl]phenol: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.

    4-Methyl-2-[(ethylthio)methyl]phenol:

Uniqueness: 4-Methyl-2-[(methylthio)methyl]phenol is unique due to the presence of both a methyl and a methylthio group on the phenolic ring. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields .

Properties

IUPAC Name

4-methyl-2-(methylsulfanylmethyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12OS/c1-7-3-4-9(10)8(5-7)6-11-2/h3-5,10H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHHVLSOMJJHBNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)O)CSC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70493824
Record name 4-Methyl-2-[(methylsulfanyl)methyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70493824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4526-38-9
Record name 4-Methyl-2-[(methylsulfanyl)methyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70493824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methyl-2-[(methylthio)methyl]phenol
Reactant of Route 2
Reactant of Route 2
4-Methyl-2-[(methylthio)methyl]phenol
Reactant of Route 3
Reactant of Route 3
4-Methyl-2-[(methylthio)methyl]phenol
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
4-Methyl-2-[(methylthio)methyl]phenol
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
4-Methyl-2-[(methylthio)methyl]phenol
Reactant of Route 6
Reactant of Route 6
4-Methyl-2-[(methylthio)methyl]phenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.